Di(tridecan-7-yl) 10-oxononadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(tridecan-7-yl) 10-oxononadecanedioate is a chemical compound characterized by its ester functional groups and long alkyl chains. The molecular formula of this compound is C45H86O5, and it has a molecular weight of 707.16 g/mol .
Vorbereitungsmethoden
The synthesis of Di(tridecan-7-yl) 10-oxononadecanedioate typically involves the esterification of 10-oxononadecanedioic acid with tridecan-7-ol . This reaction is carried out under controlled conditions to ensure the selective formation of ester bonds without unwanted side reactions . Industrial production methods may involve similar esterification processes, optimized for large-scale production.
Analyse Chemischer Reaktionen
Di(tridecan-7-yl) 10-oxononadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Di(tridecan-7-yl) 10-oxononadecanedioate has several scientific research applications:
Materials Science: Used as a plasticizer for polymers, enhancing flexibility and durability.
Industrial Chemistry: Employed in the formulation of high-performance lubricants due to its excellent lubricity and thermal stability.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of Di(tridecan-7-yl) 10-oxononadecanedioate involves its ester functional groups and long alkyl chains. These structural features contribute to its hydrophobic and lipophilic properties, allowing it to interact with various molecular targets and pathways. For instance, in lubricants, the ester groups form stable, adherent films on metal surfaces, reducing friction and wear .
Vergleich Mit ähnlichen Verbindungen
Di(tridecan-7-yl) 10-oxononadecanedioate can be compared with other long-chain ester compounds, such as:
This compound: Similar in structure but may have different alkyl chain lengths or functional groups.
This compound:
The uniqueness of this compound lies in its specific combination of ester functional groups and long alkyl chains, which provide a balance of hydrophobic and lipophilic properties .
Eigenschaften
Molekularformel |
C45H86O5 |
---|---|
Molekulargewicht |
707.2 g/mol |
IUPAC-Name |
ditridecan-7-yl 10-oxononadecanedioate |
InChI |
InChI=1S/C45H86O5/c1-5-9-13-27-35-42(36-28-14-10-6-2)49-44(47)39-31-23-19-17-21-25-33-41(46)34-26-22-18-20-24-32-40-45(48)50-43(37-29-15-11-7-3)38-30-16-12-8-4/h42-43H,5-40H2,1-4H3 |
InChI-Schlüssel |
NNYZRWAYVZEBQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)OC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.